molecular formula C18H21N3O4S B2666479 N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-28-9

N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No.: B2666479
CAS No.: 688055-28-9
M. Wt: 375.44
InChI Key: KVKGSVFJJGORDF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields This compound features a quinazoline core, which is known for its biological activity, and a dioxolo ring, which can enhance its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced via cyclization reactions involving appropriate diol precursors and oxidizing agents.

    Attachment of the Cyclohexyl Group: This step often involves nucleophilic substitution reactions where a cyclohexylamine is reacted with an activated intermediate of the quinazoline derivative.

    Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate compound with propanoyl chloride or a similar reagent under basic conditions to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and quinazoline nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the quinazoline core is known for its potential as an enzyme inhibitor. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential as an antineoplastic agent (anti-cancer) is of particular interest. Its ability to interfere with cellular processes could be harnessed to develop new cancer therapies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The dioxolo ring may enhance binding affinity and specificity, while the cyclohexyl and propanamide groups can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapies.

    Dioxolo Compounds: Molecules containing dioxolo rings, such as certain natural products with biological activity.

    Cyclohexyl Amides: Compounds with cyclohexyl groups and amide functionalities, often used in medicinal chemistry.

Uniqueness

N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-16(19-11-4-2-1-3-5-11)6-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKGSVFJJGORDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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